Pyrene-1,6-dicarboxylic acid

Descripción general

Descripción

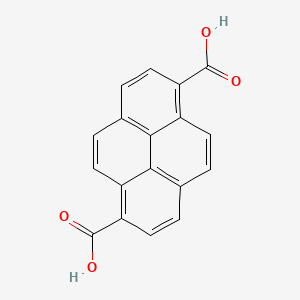

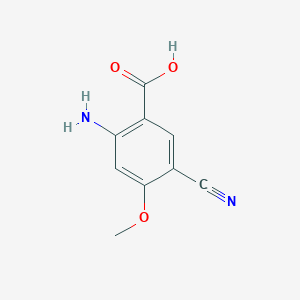

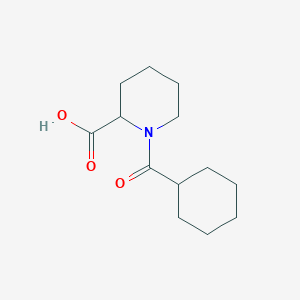

Pyrene-1,6-dicarboxylic acid is a derivative of pyrene, one of the most widely investigated aromatic hydrocarbons due to its unique optical and electronic properties . It has a molecular formula of C18H10O4 . Pyrene-based ligands, such as Pyrene-1,6-dicarboxylic acid, have been attractive for the synthesis of metal–organic frameworks (MOFs) in recent years .

Synthesis Analysis

The synthesis of pyrene-based molecules involves a variety of indirect methods . For instance, the synthesis of 1,3,6,8-tetrakis(p-benzoic acid)pyrene was achieved using a standard Suzuki–Miyaura reaction . The Birch reduction has also been used to produce the desired compound via an intermediate 4,5-dihydropyrene (DHPy), which can be subsequently hydrogenated in the presence of Pd/C to yield the desired THPy in good yields .Molecular Structure Analysis

The molecular structure of Pyrene-1,6-dicarboxylic acid is characterized by a pyrene nucleus attached with two carboxylic acid groups . The positions of the carboxylate-O in TBAPy are crystallographically fixed, but the voids allow the pyrene core with four branching phenyl groups to rattle between the two extreme positions of perpendicular orientation .Chemical Reactions Analysis

Pyrene-based ligands have been used in the synthesis of metal–organic frameworks (MOFs), and post-synthetic modifications of pyrene-based MOFs have been achieved by the incorporation of metals or ligands in the structure . The functionalization of 2- and 7-positions on pyrene towards electrophilic aromatic substitution are less favorable than 1-, 3-, 6- and 8-positions, yet they can be activated selectively if a very bulky electrophile is employed .Physical And Chemical Properties Analysis

Pyrene-1,6-dicarboxylic acid has a molecular weight of 290.270 Da . It is a fluorophore that shows absorption spectra in the UV region . More detailed physical and chemical properties were not found in the retrieved papers.Aplicaciones Científicas De Investigación

Synthesis and Applications in Organic Molecules : Pyrene derivatives, such as pyrene-2-carboxylic acid, serve as versatile intermediates for introducing unique pyrene units into functional organic molecules. This application is significant for large-scale synthesis and various chemical processes (Casas-Solvas et al., 2014).

Photophysical Properties in Aqueous Solutions : The protonation of excited-state pyrene derivatives in aqueous solutions, such as pyrene-1-carboxylate, is studied using fluorescence spectroscopy. This research has implications in understanding the photophysical behavior of these compounds in different environments, including physiological conditions (Zelent et al., 2006).

Environmental Degradation and Biotransformation : Studies on the biotransformation of pyrene in soil, particularly in the presence of earthworms and microbes, have shown that these organisms can significantly degrade pyrene. This research provides insight into the natural degradation processes of polycyclic aromatic hydrocarbons (PAHs) in the environment (Yang et al., 2020).

Electron Deficient Pyrene Derivatives for Organic Electronics : Electron-deficient pyrene derivatives, like pyrene tetracarboxylic diimides, have been synthesized for potential applications in organic electronics. These compounds have shown promise as n-type semiconductors (Zou et al., 2015).

Applications in Dye-Sensitized Solar Cells : Novel pyrene-based organic dyes have been developed for application in dye-sensitized solar cells. These dyes utilize pyrene as a π-conjugated bridge and have shown good performance in converting solar energy to electricity (Yu et al., 2013).

Use in Supramolecular Frameworks : Pyrene molecules have been utilized in the assembly of supramolecular frameworks, leading to the formation of nanostructures like pyrene nano-rods. These structures have potential applications in nanotechnology (Ma & Coppens, 2003).

Fluorescent Probes and Nanotechnology : Pyrene-functionalized oligonucleotides and locked nucleic acids (LNAs) are being explored as tools in diagnostics, nanotechnology, and fundamental research. Their fluorescent properties make them useful for various applications, including the detection of DNA/RNA targets and the generation of π-arrays on nucleic acid scaffolds (Østergaard & Hrdlicka, 2011).

Direcciones Futuras

Pyrene-based ligands, such as Pyrene-1,6-dicarboxylic acid, have been attractive for the synthesis of metal–organic frameworks (MOFs) in recent years . The future direction in this field could involve the design and development of novel pyrene-based structures and their utilization for different applications .

Propiedades

IUPAC Name |

pyrene-1,6-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O4/c19-17(20)13-8-4-10-2-6-12-14(18(21)22)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDIPICFINEEDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20763221 | |

| Record name | Pyrene-1,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20763221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrene-1,6-dicarboxylic acid | |

CAS RN |

110299-23-5 | |

| Record name | Pyrene-1,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20763221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-[4-(2-Pyridin-4-ylethenyl)phenyl]ethenyl]pyridine](/img/structure/B3081395.png)